Pyridin-3-YL-D-valine

Description

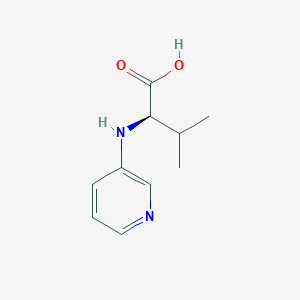

Pyridin-3-YL-D-valine is a pyridine derivative featuring a D-valine amino acid moiety linked to the pyridine ring at the 3-position. The compound’s structure combines the aromatic pyridine system with the chiral center of D-valine, which may confer unique physicochemical and biological properties compared to its L-enantiomer or non-pyridine-containing valine derivatives. Pyridine derivatives are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their electronic and steric characteristics . Structural determination of such compounds, including crystallographic analysis, often employs programs like SHELX, which are robust for small-molecule refinement and have been foundational in crystallography for decades .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2R)-3-methyl-2-(pyridin-3-ylamino)butanoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)9(10(13)14)12-8-4-3-5-11-6-8/h3-7,9,12H,1-2H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

VTAWWVOYSQUFLT-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC1=CN=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyridin-3-YL-D-valine belongs to a broader class of pyridinyl-amino acid hybrids. Below is a comparative analysis with structurally related compounds:

Key Observations :

Steric and Electronic Effects: The 3-position pyridine substitution in this compound creates distinct electronic environments compared to 2- or 4-substituted analogs. For example, Pyridin-2-YL-L-valine’s proximity of the amino acid to the pyridine nitrogen may enhance hydrogen-bonding interactions in biological systems . The D-valine configuration introduces chirality, which can influence binding affinity to chiral receptors or enzymes, unlike non-chiral analogs like Pyridin-4-YL-glycine.

Biological Activity: While direct data on this compound’s bioactivity is scarce, Pyridin-2-YL-L-valine derivatives exhibit antimicrobial properties, suggesting that pyridine position and amino acid stereochemistry critically modulate activity . The hydroxymethylpyrrolidinyl group in N-(2-chloro-6-...pivalamide () highlights how pyridine substituents beyond amino acids can expand pharmacological utility.

Crystallographic Behavior :

- Small-molecule crystallography of pyridine derivatives, including valine hybrids, frequently relies on SHELX programs for structure refinement. For instance, SHELXL’s robustness in handling high-resolution data ensures accurate determination of chiral centers and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.